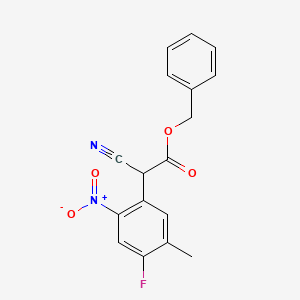

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4/c1-11-7-13(16(20(22)23)8-15(11)18)14(9-19)17(21)24-10-12-5-3-2-4-6-12/h2-8,14H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULZAQZZQQAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])C(C#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented in two primary stages, beginning with the preparation of a key aromatic precursor followed by a nucleophilic aromatic substitution to yield the final product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols and mechanistic insights.

Introduction and Strategic Overview

This compound (CAS No. 1071974-01-0) is a substituted phenylacetate derivative. Its structure, featuring a nitro-activated aromatic ring, a quaternary stereocenter, and multiple functional groups, makes it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds with potential biological activity.

The synthetic strategy detailed herein is centered around a key Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is predicated on the high reactivity of an activated aryl fluoride towards a soft carbon nucleophile. The overall synthesis is dissected into two logical and experimentally validated stages:

-

Stage 1: Synthesis of the Activated Aromatic Precursor: Preparation of 1,4-difluoro-2-methyl-5-nitrobenzene via electrophilic nitration of 2,5-difluorotoluene.

-

Stage 2: Nucleophilic Aromatic Substitution (SNAr): Reaction of the precursor with benzyl 2-cyanoacetate to construct the target molecule.

This pathway was designed for its efficiency, high yields, and reliance on well-established and understood chemical transformations.

Synthesis Pathway Visualization

The two-stage synthesis is illustrated below. The first stage involves the regioselective nitration of a commercially available starting material. The second, crucial stage is the SNAr reaction where the fluorine atom at the C-4 position, activated by the electron-withdrawing nitro group, is displaced by the carbanion of benzyl 2-cyanoacetate.

Caption: Overall synthetic workflow for the target molecule.

Stage 1: Synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene

Mechanistic Rationale

The synthesis of the key intermediate, 1,4-difluoro-2-methyl-5-nitrobenzene, is achieved through the electrophilic aromatic substitution (nitration) of 2,5-difluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, but also ortho, para-directing. The nitration occurs at the C-4 position, which is para to one fluorine and ortho to the methyl group. This position is sterically accessible and electronically favored. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from potassium nitrate and concentrated sulfuric acid, which then attacks the electron-rich aromatic ring.

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 1,4-difluoro-2-methyl-5-nitrobenzene.[1]

Materials and Equipment:

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity |

|---|---|---|---|

| 2,5-Difluorotoluene | 452-66-4 | 128.12 | 0.544 g (4.25 mmol) |

| Potassium Nitrate (KNO₃) | 7757-79-1 | 101.10 | 0.430 g (4.25 mmol) |

| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 | 5.0 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | ~40 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

| Ice | N/A | N/A | ~25 g |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add concentrated sulfuric acid (5.0 mL).

-

Cool the sulfuric acid to 0 °C.

-

While stirring vigorously, add 2,5-difluorotoluene (0.544 g, 4.25 mmol) to the cold acid.

-

In a single portion, carefully add potassium nitrate (0.430 g, 4.25 mmol) to the stirred solution at 0 °C.

-

Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 28 °C).

-

Continue stirring at this temperature overnight to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~25 g) in a beaker with stirring to quench the reaction.

-

Transfer the resulting mixture to a separatory funnel and extract the product with ethyl acetate (40 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting product, 1,4-difluoro-2-methyl-5-nitrobenzene, is obtained as a light red oil (expected yield: ~0.555 g, 91%).[1]

Stage 2: Synthesis of this compound

Mechanistic Rationale

This stage is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] The reaction requires three components: an activated aromatic ring, a leaving group, and a nucleophile.

-

Activated Aromatic Ring: The benzene ring of 1,4-difluoro-2-methyl-5-nitrobenzene is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group.

-

Leaving Group: The fluorine atom at the C-4 position is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

-

Nucleophile: Benzyl 2-cyanoacetate possesses an acidic α-hydrogen. In the presence of a base, this proton is abstracted to form a resonance-stabilized carbanion (enolate), which is a potent carbon nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the final product.

Experimental Protocol

Materials and Equipment:

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity |

|---|---|---|---|

| 1,4-Difluoro-2-methyl-5-nitrobenzene | 141412-60-4 | 173.12 | (1.0 eq) |

| Benzyl 2-cyanoacetate | 14447-18-8 | 175.18 | (1.1 eq) |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | (1.2 eq) |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Saturated NH₄Cl solution | N/A | N/A | For quenching |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |

| Brine | N/A | N/A | For washing |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous DMF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

In a separate flask, dissolve benzyl 2-cyanoacetate (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the benzyl 2-cyanoacetate solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium enolate (evolution of hydrogen gas will be observed).

-

Add a solution of 1,4-difluoro-2-methyl-5-nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aryl fluoride.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the molecular structure and the successful formation of the C-C bond.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₃FN₂O₄, MW: 344.30 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the nitrile (C≡N), ester carbonyl (C=O), and nitro (NO₂) groups.

-

Melting Point: To assess the purity of the crystalline solid product.

Safety and Handling

-

Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

-

Nitration Reactions: These reactions are exothermic and can proceed vigorously if not properly controlled. Maintain strict temperature control, especially during the addition of reagents.[4]

-

Sodium Hydride (NaH): This is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use anhydrous solvents.

-

Organic Solvents (DMF, Ethyl Acetate): These are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Conclusion

The described two-stage synthesis provides a reliable and efficient pathway to this compound. The methodology relies on fundamental and well-documented reactions in organic chemistry, namely electrophilic aromatic nitration and nucleophilic aromatic substitution. The detailed protocols and mechanistic discussions within this guide offer the necessary information for researchers to successfully replicate this synthesis and utilize the target molecule in further drug discovery and development efforts.

References

Structure elucidation of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

An In-Depth Technical Guide to the Structural Elucidation of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of this compound, a complex organic molecule featuring multiple functional groups and stereogenic potential. We will explore a multi-technique, synergistic approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the rationale behind experimental choices and the logical framework for piecing together spectroscopic data to build a coherent and validated molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern structural elucidation workflows.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₇H₁₃FN₂O₄) is a substituted phenylacetate derivative.[1][2] Compounds of this class are significant as intermediates in organic synthesis, potentially leading to novel heterocyclic compounds or molecules with pharmacological activity. Given the presence of a stereocenter at the α-carbon and the complex substitution pattern on the phenyl ring, a rigorous and multi-faceted analytical approach is not merely recommended but essential for its definitive characterization.

Our strategy is built upon a logical progression, beginning with the fundamental molecular formula and culminating in the fine details of atomic connectivity and spatial arrangement.[3] This hierarchical approach ensures that each piece of analytical data builds upon and is validated by the last, creating a self-consistent and trustworthy structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Unsaturation

Rationale: Before probing the intricate connectivity of atoms, we must first establish the fundamental building blocks: the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is superior to low-resolution MS for this initial step because its mass accuracy (typically < 5 ppm) can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to adduct with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).

-

Analysis: The exact mass of the molecular ion is measured and compared against theoretical masses for possible elemental compositions using the instrument's software.

Expected Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃FN₂O₄ |

| Theoretical Mass ([M+H]⁺) | 341.0932 Da |

| Observed Mass ([M+H]⁺) | 341.0930 Da |

| Mass Accuracy | < 1 ppm |

This result confirms the molecular formula C₁₇H₁₃FN₂O₄. From this, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, is calculated to be 12. This high value immediately suggests the presence of multiple rings and/or double/triple bonds, which we expect from the two aromatic rings (IHD=4 each), the ester carbonyl (IHD=1), the nitrile group (IHD=2), and the nitro group (IHD=1).

Functional Group Identification: Infrared Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[3] It serves as a quick check to ensure the major structural motifs are present before moving to more complex analyses.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Weak | Aliphatic C-H Stretch (Methyl, Methylene) |

| ~2250 | Medium-Weak | C≡N Stretch (Nitrile) |

| ~1750 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1600, ~1475 | Medium | Aromatic C=C Bending |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-F Stretch |

The presence of strong absorptions for the ester carbonyl and nitro groups, along with a characteristic nitrile peak, provides immediate and strong support for the proposed gross structure.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton.

References

Spectroscopic and Spectrometric Characterization of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are working with or have an interest in the characterization of complex small molecules.

Introduction

This compound, with the molecular formula C₁₇H₁₃FN₂O₄, is a substituted phenylacetate derivative.[1][2][3][4][5][6] The structural complexity of this molecule, featuring a chiral center, a nitroaromatic ring, and a benzyl ester, necessitates a thorough spectroscopic and spectrometric characterization to confirm its identity and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, offering insights into the experimental choices and data interpretation based on established scientific principles. The accurate structural elucidation of such compounds is a critical step in the research and development pipeline, ensuring the integrity of subsequent biological or chemical studies.[7]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[7][8] For a molecule of this complexity, both ¹H and ¹³C NMR are essential for unambiguous characterization.[9]

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for analyzing complex aromatic and coupled spin systems.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[9]

Figure 2: A generalized workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl and benzyl groups, the benzylic methylene protons, the methine proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.[7]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aromatic H (nitrophenyl) | 7.8 - 8.2 | Doublet | 1H | Ortho to the electron-withdrawing nitro group, deshielded. |

| Aromatic H (nitrophenyl) | 7.2 - 7.5 | Doublet | 1H | Coupled to the fluorine atom. |

| Aromatic H (benzyl) | 7.3 - 7.6 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |

| Methine H | 5.5 - 5.8 | Singlet | 1H | Alpha to the cyano, carbonyl, and aromatic ring. |

| Methylene H (benzyl) | 5.2 - 5.4 | Singlet | 2H | Benzylic protons adjacent to the ester oxygen. |

| Methyl H | 2.3 - 2.5 | Singlet | 3H | Methyl group attached to the aromatic ring. |

Rationale Behind Predictions:

-

Aromatic Protons: The protons on the nitrophenyl ring are expected to be in the downfield region due to the strong electron-withdrawing effect of the nitro group.[11][12] The fluorine substituent will further influence the chemical shifts and introduce splitting. The five protons of the benzyl group will likely appear as a complex multiplet.

-

Methine Proton: The single proton at the chiral center is alpha to three electron-withdrawing groups (cyano, carbonyl, and nitrophenyl), leading to a significant downfield shift.

-

Methylene Protons: The benzylic protons of the ester are adjacent to an oxygen atom and a phenyl group, resulting in a downfield chemical shift.

-

Methyl Protons: The methyl group on the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.[8]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl C | 165 - 170 | Ester carbonyl carbon. |

| Aromatic C (C-NO₂) | 145 - 150 | Carbon bearing the nitro group. |

| Aromatic C (C-F) | 155 - 165 (doublet) | Carbon bearing the fluorine atom, shows C-F coupling. |

| Aromatic C (benzyl, ipso) | 135 - 138 | Quaternary carbon of the benzyl ring attached to the CH₂ group. |

| Aromatic C (benzyl) | 127 - 130 | CH carbons of the benzyl ring. |

| Aromatic C (nitrophenyl) | 120 - 140 | Other CH and quaternary carbons of the nitrophenyl ring. |

| Cyano C | 115 - 120 | Nitrile carbon. |

| Methylene C (benzyl) | 65 - 70 | Benzylic carbon of the ester. |

| Methine C | 45 - 55 | Chiral carbon. |

| Methyl C | 15 - 20 | Methyl carbon attached to the aromatic ring. |

Rationale Behind Predictions:

-

Carbonyl and Cyano Carbons: These carbons are characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. Carbons attached to electronegative atoms (O, N, F) will be shifted downfield. The carbon attached to the fluorine atom is expected to appear as a doublet due to one-bond C-F coupling.

-

Aliphatic Carbons: The benzylic methylene, methine, and methyl carbons are expected in the upfield region of the spectrum, with their specific shifts determined by their local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[13]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like the target compound.[13] It is expected to produce a prominent protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). Electron impact (EI) ionization, a hard ionization technique, could also be used, which would result in more extensive fragmentation and provide detailed structural information.[14][15]

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Figure 3: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₇H₁₃FN₂O₄.

-

Molecular Weight: 340.30 g/mol

-

Exact Mass: 340.0863

Electrospray Ionization (ESI-MS):

Under positive ion ESI conditions, the most prominent ion is expected to be the protonated molecule:

-

[M+H]⁺: m/z 341.0936

Sodium and potassium adducts may also be observed:

-

[M+Na]⁺: m/z 363.0755

-

[M+K]⁺: m/z 379.0495

Electron Impact (EI-MS):

EI-MS is a hard ionization technique that will likely lead to significant fragmentation.[14] The molecular ion peak ([M]⁺˙ at m/z 340) may be weak or absent. Key predicted fragments include:

| m/z | Proposed Fragment | Notes |

| 249 | [M - C₇H₇]⁺ | Loss of the benzyl group. |

| 107 | [C₇H₇O]⁺ | Tropylium ion from the benzyl ester. |

| 91 | [C₇H₇]⁺ | Tropylium ion (benzyl cation). |

| 180 | [C₈H₅FNO₂]⁺ | Fragment from the nitrophenylacetonitrile moiety. |

The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[16][17]

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for this compound. The presented data and interpretations are based on fundamental principles of spectroscopy and spectrometry and are supported by data from related compounds. While this guide offers a robust framework for the characterization of this molecule, it is imperative that these predictions are confirmed through empirical data acquisition. The methodologies and analytical reasoning outlined herein should serve as a valuable resource for scientists engaged in the synthesis and analysis of this and structurally similar compounds.

References

- 1. CAS#:1071974-01-0 | this compound | Chemsrc [chemsrc.com]

- 2. This compound [chemdict.com]

- 3. This compound , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound Price at Chemsrc [chemsrc.com]

- 6. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. azooptics.com [azooptics.com]

- 8. kisacademics.com [kisacademics.com]

- 9. emerypharma.com [emerypharma.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Ionizaion Techniques - Mass Spectroscopy | PDF [slideshare.net]

- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Mechanistic Exploration of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Multifaceted Molecule

The emergence of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery.[1] Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate presents a compelling case for in-depth mechanistic investigation due to its unique combination of functional groups, each with a history of imparting significant biological activity. This technical guide offers a comprehensive exploration of the potential mechanisms of action for this compound, moving beyond mere speculation to provide a structured, evidence-based framework for its scientific evaluation. As senior application scientists, our role is to bridge the gap between chemical structure and biological function, and this document serves as a roadmap for that journey.

The core structure, a substituted nitrophenyl ring, is a well-established pharmacophore in a variety of bioactive compounds, known to participate in critical redox reactions within cellular environments.[2] The strategic placement of a cyano group, a benzyl ester, a fluorine atom, and a methyl group suggests a nuanced modulation of its physicochemical and pharmacological properties. This guide will dissect the probable contributions of each moiety to the overall mechanism of action, propose testable hypotheses, and provide detailed experimental protocols to elucidate the compound's biological targets and cellular effects.

Part 1: Postulated Mechanisms of Action: A Tripartite Hypothesis

Based on the confluence of its structural features, we propose three primary, potentially interconnected, mechanisms of action for this compound.

Hypothesis 1: Esterase-Activated Prodrug and Bio-reductive Activation

The benzyl ester moiety of the parent compound is a prime candidate for enzymatic cleavage by intracellular esterases, which are ubiquitous in mammalian cells. This hydrolysis would release the active acidic form, 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid. This "prodrug" strategy often enhances bioavailability and cellular uptake.

Following ester hydrolysis, the nitro group on the phenyl ring is poised for bio-reductive activation, a key mechanism for many nitroaromatic compounds.[2] In hypoxic environments, often characteristic of solid tumors and inflamed tissues, cellular reductases can reduce the nitro group to highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including:

-

Generation of Reactive Oxygen Species (ROS): The redox cycling of the nitro group can lead to the production of superoxide anions and other ROS, inducing oxidative stress and subsequent apoptosis.

-

Covalent Adduct Formation: The reduced nitro intermediates are electrophilic and can form covalent bonds with essential macromolecules like DNA and proteins, leading to cellular dysfunction and death.

This dual-step activation process—esterase cleavage followed by nitro-reduction—represents a targeted approach, potentially concentrating the cytotoxic effects in specific cellular compartments or tissues with high esterase and reductase activity.

Diagrammatic Representation of the Proposed Bioactivation Pathway

Caption: Proposed bioactivation pathway of this compound.

Hypothesis 2: Inhibition of Pro-inflammatory Pathways

The presence of the cyano and phenylacetate moieties suggests a potential role in modulating inflammatory responses. Phenylacetamide derivatives have been investigated for their anti-inflammatory properties.[3] The proposed mechanism in this context involves the inhibition of key enzymes or transcription factors in pro-inflammatory signaling pathways.

Potential targets include:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, key mediators of inflammation and pain.

-

Lipoxygenase (LOX) Enzymes: Similar to COX, inhibition of LOX enzymes, such as 5-lipoxygenase, would decrease the synthesis of leukotrienes, another class of potent inflammatory mediators.[4]

-

Nuclear Factor-kappa B (NF-κB) Signaling: The compound or its active metabolite could interfere with the activation of NF-κB, a master regulator of inflammatory gene expression.

The fluoro and methyl substitutions on the phenyl ring may enhance the binding affinity and selectivity of the compound for these targets.

Hypothesis 3: Disruption of Cellular Metabolism

The cyano group, a known modulator of protein function, and the overall lipophilicity of the molecule suggest potential interference with critical metabolic pathways. Compounds with similar structures have been shown to impact cellular respiration and energy production.

Possible mechanisms include:

-

Mitochondrial Dysfunction: The compound could uncouple oxidative phosphorylation or inhibit components of the electron transport chain, leading to a decrease in ATP production and an increase in ROS.

-

Enzyme Inhibition: The electrophilic nature of the cyano group or the reactive nitro intermediates could lead to the inhibition of key metabolic enzymes through covalent modification of active site residues.

Part 2: Experimental Validation: A Step-by-Step Investigative Workflow

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended.

Tier 1: Foundational Cellular Assays

These initial experiments are designed to assess the general biological activity of the compound and to inform the direction of more targeted studies.

1.1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of the compound on the viability of various cell lines.

-

Protocol:

-

Seed a panel of cell lines (e.g., cancer cell lines representing different tissue origins, and non-cancerous control cell lines) in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

-

| Parameter | Description |

| Cell Lines | Panel of cancer and non-cancerous cells |

| Compound Conc. | 0.01 µM to 100 µM |

| Incubation Time | 24, 48, 72 hours |

| Readout | Absorbance at 570 nm (MTT) or fluorescence (PrestoBlue) |

1.2. Esterase Activity Assay

-

Objective: To confirm the hydrolysis of the benzyl ester by intracellular esterases.

-

Protocol:

Workflow for Initial Biological Characterization

Caption: Workflow for the initial biological characterization of the compound.

Tier 2: Mechanistic Deep Dive

Based on the results of the foundational assays, these experiments will probe the specific molecular mechanisms.

2.1. Investigation of Bio-reductive Activation and Oxidative Stress

-

Objective: To determine if the compound's cytotoxicity is dependent on nitro-reduction and if it induces oxidative stress.

-

Protocols:

-

Hypoxia-dependent Cytotoxicity: Compare the IC50 values of the compound under normoxic (21% O2) and hypoxic (1% O2) conditions. Increased cytotoxicity under hypoxia would support a bio-reductive activation mechanism.

-

ROS Detection: Treat cells with the compound and measure intracellular ROS levels using fluorescent probes like DCFDA or CellROX Green.

-

Western Blot Analysis: Probe for markers of oxidative stress and DNA damage (e.g., γ-H2AX, 4-HNE).

-

2.2. Anti-inflammatory Pathway Analysis

-

Objective: To assess the compound's ability to modulate key inflammatory pathways.

-

Protocols:

-

Enzyme Inhibition Assays: Perform in vitro assays to measure the inhibition of purified COX-1, COX-2, and 5-LOX enzymes.

-

Cytokine Production Measurement: Treat immune cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the compound. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

-

NF-κB Reporter Assay: Utilize a cell line with an NF-κB-driven reporter gene (e.g., luciferase) to quantify the effect of the compound on NF-κB activation.

-

2.3. Metabolic Function Analysis

-

Objective: To evaluate the impact of the compound on cellular metabolism.

-

Protocols:

-

Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with the compound.

-

ATP Production Assay: Quantify intracellular ATP levels using a luciferase-based assay.

-

Part 3: Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of this compound.

| Experimental Result | Potential Interpretation |

| Increased cytotoxicity in hypoxia | Supports bio-reductive activation of the nitro group. |

| Inhibition of COX/LOX enzymes | Indicates a direct anti-inflammatory mechanism. |

| Decreased mitochondrial respiration | Suggests interference with cellular energy metabolism. |

| No change in activity with esterase inhibitors | The compound may be active in its ester form. |

Future research should focus on identifying the specific cellular targets of the compound and its active metabolites. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and computational docking studies. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this promising molecule. The journey from a novel chemical entity to a potential therapeutic is a long and rigorous one, but a systematic and hypothesis-driven approach, as outlined in this guide, provides the surest path to success.

References

- 1. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

The Resurgence of Nitrophenylacetates: A Technical Guide to Their Synthesis, Bioactivity, and Therapeutic Potential in Medicinal Chemistry

Abstract

The nitrophenylacetate scaffold, a seemingly simple chemical entity, has emerged as a privileged structure in modern medicinal chemistry. Its inherent electronic properties, coupled with the versatility of synthetic modifications, have given rise to a diverse library of derivatives with potent and varied biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of nitrophenylacetate derivatives. We will delve into their significant potential as anticancer and antimicrobial agents, providing detailed experimental protocols and exploring the underlying mechanisms of action that govern their therapeutic effects.

Introduction: The Enduring Relevance of the Nitroaromatic Moiety

For decades, the nitroaromatic group has been a cornerstone in the development of bioactive compounds.[1] Its strong electron-withdrawing nature profoundly influences the physicochemical properties of a molecule, often enhancing its interaction with biological targets.[2] While concerns regarding potential toxicity have been raised, modern medicinal chemistry has demonstrated that careful molecular design can harness the power of the nitro group while mitigating off-target effects.[3] The nitrophenylacetate framework, in particular, offers a synthetically accessible starting point for the development of novel therapeutics. This guide will illuminate the path from chemical synthesis to biological application, providing the necessary tools and knowledge for researchers to explore this promising class of compounds.

Synthetic Strategies for Nitrophenylacetate Derivatives

The synthesis of nitrophenylacetate derivatives is typically achieved through straightforward and well-established chemical transformations. The choice of synthetic route often depends on the desired substitution pattern on both the phenyl ring and the acetate moiety.

General Synthesis of p-Nitrophenyl Acetate

A common and efficient method for the synthesis of the parent p-nitrophenyl acetate (PNPA) involves the acetylation of sodium p-nitrophenolate. This process is often preceded by the hydroxylation of p-nitrochlorobenzene under pressure.[4]

Experimental Protocol: Synthesis of p-Nitrophenyl Acetate [4]

Materials:

-

p-Nitrochlorobenzene (PNCB)

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Appropriate solvents (e.g., water, organic solvent for extraction)

Step-by-Step Procedure:

-

Preparation of Sodium p-Nitrophenolate:

-

In a pressure vessel, react p-nitrochlorobenzene with a solution of sodium hydroxide.

-

Optimal conditions reported include a reaction temperature of 140°C, a pressure of 0.3 MPa, and a reaction time of 10 hours. The molar ratio of sodium hydroxide to p-nitrochlorobenzene is typically around 2.5, with an optimal lye mass fraction of 15%.[4]

-

-

Acetylation:

-

Treat the resulting sodium p-nitrophenolate with an acetylating agent, such as acetic anhydride.

-

The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove any unreacted reagents and byproducts.

-

The crude p-nitrophenyl acetate is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The final product can be further purified by recrystallization to yield p-nitrophenyl acetate.

-

Synthesis of Substituted Nitrophenylacetate Derivatives

The synthesis of more complex derivatives often involves multi-step sequences, allowing for the introduction of various functional groups to probe structure-activity relationships. A general approach involves the nitration of a substituted phenylacetic acid or the coupling of a nitrophenylacetic acid with a desired alcohol or amine.

Caption: General workflow for the synthesis of substituted nitrophenylacetate derivatives.

Anticancer Activity of Nitrophenylacetate Derivatives

A growing body of evidence highlights the potential of nitrophenylacetate derivatives as effective anticancer agents.[5] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.[6][7]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on their substitution pattern. Key SAR observations include:

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring can significantly impact cytotoxicity. Studies have shown that in some series, the ortho or para positioning of the nitro group leads to enhanced activity compared to the meta position.

-

Nature of the Ester/Amide Group: Modification of the acetate moiety to form different esters or amides allows for the fine-tuning of lipophilicity and steric bulk, which in turn affects cellular uptake and target engagement.

-

Substitution on the Phenyl Ring: The introduction of other substituents on the aromatic ring can modulate the electronic properties and overall shape of the molecule, influencing its biological activity. For instance, the presence of a good leaving group at the benzylic position can indicate a mechanism related to alkylating properties.[5]

Evaluation of Anticancer Activity: The MTS Assay

The MTS assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9] It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.

Experimental Protocol: MTS Assay for Anticancer Activity [8][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrophenylacetate derivative (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTS reagent (in combination with an electron coupling reagent like PES)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitrophenylacetate derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTS Addition and Incubation:

-

Add 20 µL of the combined MTS/PES solution to each well.

-

Incubate the plate for 1-4 hours at 37°C for color development.

-

-

Absorbance Measurement:

-

Record the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Potential of Nitrophenylacetate Derivatives

Nitroaromatic compounds have a long history of use as antimicrobial agents.[11] Their efficacy stems from the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radical species.[3][12]

Mechanism of Antimicrobial Action

The generally accepted mechanism of action for nitroaromatic antimicrobials involves the following steps:

Caption: Simplified mechanism of antimicrobial action for nitroaromatic compounds.

This reductive bioactivation is a key feature, as it can be selective for anaerobic or microaerophilic organisms that possess the necessary nitroreductase enzymes.[12] The resulting reactive nitrogen species can cause widespread damage to DNA, proteins, and other essential cellular components, ultimately leading to cell death.[11]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of nitrophenylacetate derivatives can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for Antibacterial Screening [13][14]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Nitrophenylacetate derivative (stock solution in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Step-by-Step Procedure:

-

Compound Dilution:

-

Prepare two-fold serial dilutions of the nitrophenylacetate derivative in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Optional: Resazurin Assay for Viability:

-

To quantify bacterial viability, a resazurin solution can be added to each well after incubation.

-

Metabolically active bacteria will reduce the blue resazurin to the pink and fluorescent resorufin.

-

The fluorescence can be measured to determine the extent of bacterial growth inhibition.[1]

-

Conclusion and Future Perspectives

Nitrophenylacetate derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their significant anticancer and antimicrobial activities, makes them attractive candidates for further drug development. Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: While the general mechanisms of action are understood, identifying the specific protein or nucleic acid targets of these derivatives will enable more rational drug design.

-

Optimization of Pharmacokinetic Properties: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to guide modifications that improve their drug-like characteristics.

-

Development of Targeted Delivery Systems: Encapsulating nitrophenylacetate derivatives in nanoparticle-based delivery systems could enhance their therapeutic index by increasing their accumulation at the site of action and reducing systemic toxicity.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the vast chemical space of nitrophenylacetate derivatives and unlock their full therapeutic potential.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 4. Synthesis of p-nitrophenyl acetate-Academax [academax.com]

- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scielo.br [scielo.br]

Discovery and background of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

An In-depth Technical Guide to Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a complex organic molecule with significant potential as a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical development. While direct literature on this specific molecule is sparse, this document consolidates established chemical principles to propose a robust synthetic pathway, outlines detailed experimental protocols, and discusses its likely role in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic programs.

Introduction and Strategic Importance

This compound, bearing the CAS Number 1071974-01-0[1], is a highly functionalized aromatic compound. Its structure is notable for several key features that make it a valuable synthetic intermediate:

-

An Electron-Deficient Aromatic Ring: The presence of both a nitro group (-NO2) and a fluorine atom (-F) strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, is positioned ortho to the activating nitro group, making it a prime site for substitution.

-

A Sterically Hindered and Activated Methylene Group: The α-carbon, bonded to cyano (-CN), ester (-COOBn), and nitrophenyl groups, is highly acidic and can be readily deprotonated to form a stable carbanion for further alkylation or condensation reactions.

-

A Versatile Precursor for Heterocycles: The ortho-nitro group and the adjacent side chain are perfectly poised for reductive cyclization reactions. This is a classic strategy for constructing quinolone, quinoxaline, and other heterocyclic cores that are prevalent in modern pharmaceuticals.[2][3][4]

These structural attributes position the title compound as a key precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and antibacterial agents.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 2,5-difluoro-4-methyl-1-nitrobenzene. The strategy involves a nucleophilic aromatic substitution followed by a base-mediated alkylation.

Diagram of Proposed Synthetic Workflow

References

- 1. CAS#:1071974-01-0 | this compound | Chemsrc [chemsrc.com]

- 2. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a complex organic molecule with the chemical formula C₁₇H₁₃FN₂O₄.[1] Its structure incorporates several key functional groups: a benzyl ester, a nitrile, a nitro group, and a fluorinated and methylated aromatic ring. This unique combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science, where such scaffolds can be precursors to pharmacologically active compounds or functional materials.

The precise elucidation of its molecular structure is paramount for understanding its chemical properties and potential applications. This guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous characterization of this molecule. We will delve into the theoretical underpinnings of each method, predict the expected spectral data based on analogous compounds and established principles, and provide robust protocols for data acquisition and interpretation.

Molecular Structure and Predicted Spectroscopic Profile

A thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized this compound. Below, we predict the key features in the ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in a suitable solvent like CDCl₃ would exhibit several distinct signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.2 | d | 1H | Ar-H | Proton ortho to the nitro group, deshielded by its electron-withdrawing nature. |

| ~7.3 - 7.5 | m | 5H | Ar-H (benzyl) | Protons of the benzyl ring.[2] |

| ~7.1 - 7.3 | d | 1H | Ar-H | Proton on the nitrophenyl ring. |

| ~5.4 | s | 2H | -CH₂- | Methylene protons of the benzyl group.[3] |

| ~5.2 | s | 1H | -CH(CN)- | Methine proton, deshielded by the adjacent cyano, ester, and aromatic groups. |

| ~2.4 | s | 3H | -CH₃ | Methyl group protons on the aromatic ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse (zg30).

-

Spectral width: ~16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | Typical range for ester carbonyl carbons.[4] |

| ~150 | C-NO₂ | Aromatic carbon attached to the strongly electron-withdrawing nitro group.[5] |

| ~160 (d, ¹JCF) | C-F | Aromatic carbon bonded to fluorine, shows a large coupling constant. |

| ~115 - 140 | Aromatic C & CH | Carbons of the two aromatic rings. |

| ~115 | C≡N (cyano) | Characteristic chemical shift for a nitrile carbon. |

| ~68 | -CH₂- (benzyl) | Methylene carbon of the benzyl ester.[4] |

| ~40 | -CH(CN)- | Methine carbon, influenced by adjacent electron-withdrawing groups. |

| ~20 | -CH₃ | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use a ¹H-decoupled pulse sequence (e.g., zgpg30) on a 400 MHz (or higher) spectrometer, observing at the ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Spectral width: ~240 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase correct, and reference the spectrum. The residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used for calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H | Stretch |

| ~2950 - 2850 | Aliphatic C-H | Stretch |

| ~2250 | C≡N (Nitrile) | Stretch |

| ~1750 | C=O (Ester) | Stretch |

| ~1530 & ~1350 | NO₂ (Nitro) | Asymmetric & Symmetric Stretch |

| ~1600 & ~1475 | Aromatic C=C | Stretch |

| ~1250 | C-O (Ester) | Stretch |

| ~1200 | C-F (Aryl fluoride) | Stretch |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Impact - EI):

-

Molecular Ion (M⁺): An ion corresponding to the exact molecular weight of the compound (C₁₇H₁₃FN₂O₄ = 344.08 g/mol ) should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Major Fragment Ions:

-

m/z 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from the benzyl group.

-

[M-91]⁺: Loss of the benzyl group.

-

[M-108]⁺: Loss of the benzyl alcohol fragment.

-

Fragments corresponding to the loss of NO₂, CO₂, and other small neutral molecules.

-

Experimental Protocol for Mass Spectrometry (HRMS-ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode.

-

Analysis: Identify the [M+H]⁺ or [M+Na]⁺ adducts and compare the measured accurate mass to the calculated mass to confirm the elemental formula.

Figure 3: Workflow for High-Resolution Mass Spectrometry.

Conclusion

The structural elucidation of this compound requires a multi-pronged spectroscopic approach. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently confirm the identity, purity, and structure of this complex molecule. The predicted data and detailed protocols within this guide serve as a robust framework for the characterization of this compound and other similarly complex molecules in a drug discovery or materials science setting.

References

Methodological & Application

Experimental protocol for using Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Application Notes & Protocols: Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Introduction

This compound is a highly functionalized aromatic compound designed as a strategic intermediate for advanced organic synthesis. Its structure incorporates a 2-nitrophenyl group, a classic precursor for intramolecular cyclization, and an activated cyanoacetate moiety. This combination makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds, particularly substituted indoles. Indole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals, playing a crucial role in cell biology and drug design[1].

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary application of this reagent: the synthesis of 7-fluoro-6-methyl-1H-indole-2-carboxylic acid derivatives via reductive cyclization. The protocols herein are designed to ensure high efficiency, reproducibility, and safety.

Compound Profile and Physicochemical Properties

The utility of this compound stems from its specific arrangement of functional groups. The ortho-nitro group serves as a latent amino group, which, upon reduction, can readily cyclize with the adjacent side chain. The fluorine and methyl substituents on the phenyl ring provide specific points of substitution that are often desired in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1071974-01-0 | [2][3] |

| Molecular Formula | C₁₇H₁₃FN₂O₄ | [4] |

| Molecular Weight | 340.30 g/mol | N/A |

| Purity | Typically ≥95% | [3][4] |

| Appearance | Off-white to yellow solid | N/A |

Principle of Application: Reductive Cyclization for Indole Synthesis

The core application for this compound is the construction of the indole ring system through a process known as reductive cyclization. This transformation is a powerful strategy in heterocyclic chemistry, where a nitroarene is reduced to an amine, which subsequently undergoes an intramolecular condensation reaction to form a new ring[1][5].

In this specific case, the reduction of the 2-nitro group to an aniline derivative is the key initiating step. The newly formed amino group then attacks the electrophilic carbon of the cyano or ester group, leading to cyclization and subsequent aromatization to form the stable indole core. The most common and efficient method to achieve this transformation is catalytic hydrogenation, which offers mild reaction conditions and clean conversion, minimizing the formation of byproducts[6].

Caption: Reductive cyclization of the title compound to yield a substituted indole.

Detailed Experimental Protocol: Synthesis of Benzyl 7-fluoro-6-methyl-1H-indole-2-carboxylate via Catalytic Hydrogenation

This protocol details the reductive cyclization using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. This method is widely applicable and generally high-yielding.

Rationale for Method Selection

Catalytic hydrogenation is the preferred method for this transformation due to several key advantages:

-

High Chemoselectivity: It selectively reduces the nitro group without affecting the benzyl ester or the aromatic fluorine atom under controlled conditions.

-

Mild Conditions: The reaction typically proceeds at room temperature and low pressures of hydrogen, preserving sensitive functional groups.

-

Clean Reaction: The only by-product is water, which simplifies the workup procedure significantly compared to methods using metallic reductants like iron or tin, which generate metallic salt wastes[7].

-

Catalyst Recovery: The heterogeneous catalyst (Pd/C) can be easily removed by simple filtration.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Various | N/A |

| Palladium on Carbon (Pd/C) | 10 wt% | Sigma-Aldrich, etc. | Handle with care, potentially pyrophoric when dry. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific, etc. | Solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. | Solvent for workup and chromatography. |

| Hexanes | ACS Grade | VWR, etc. | Solvent for chromatography. |

| Hydrogen (H₂) Gas | High Purity | Airgas, etc. | Reductant. Use in a well-ventilated fume hood. |

| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas, etc. | For creating an inert atmosphere. |

| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |

| Round-bottom flask | N/A | N/A | Reaction vessel. |

| Hydrogenation balloon or Parr shaker | N/A | N/A | For introducing hydrogen gas. |

| Magnetic stirrer and stir bar | N/A | N/A | For agitation. |

| Buchner funnel and filter paper | N/A | N/A | For filtration. |

Step-by-Step Protocol

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 2.94 mmol).

-

Dissolve the substrate in anhydrous Methanol (30 mL).

-

Carefully add 10% Palladium on Carbon (100 mg, 10 wt%) to the solution. Safety Note: Add the catalyst under a gentle stream of nitrogen or argon to prevent ignition of the solvent.

-

-

Hydrogenation:

-

Seal the flask with a septum.

-

Evacuate the flask and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Finally, evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales or faster reactions, a Parr hydrogenation apparatus can be used at a pressure of 2-3 bar.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product indole will be more polar (lower Rf) than the starting material.

-

The reaction is typically complete within 4-12 hours, indicated by the complete consumption of the starting material.

-

-

Workup and Catalyst Removal:

-

Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

-

Prepare a small pad of Celite® in a Buchner funnel.

-

Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Safety Note: Never allow the filtered catalyst to dry completely in the air as it can be pyrophoric. Quench the catalyst on the filter paper with water immediately after filtration.

-

Rinse the flask and the Celite pad with additional Methanol (2 x 10 mL) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

-

-

Characterization:

-

The structure of the resulting Benzyl 7-fluoro-6-methyl-1H-indole-2-carboxylate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Experimental Workflow Diagram

Caption: Workflow for the catalytic hydrogenation protocol.

Troubleshooting and Safety Precautions

-

Incomplete Reaction: If the reaction stalls, the catalyst may be inactive. Try adding a fresh portion of the catalyst. Ensure the system is free of leaks that would prevent a positive hydrogen pressure.

-

Side Product Formation: Over-reduction or de-benzylation can occur under harsh conditions (high pressure, high temperature, or prolonged reaction time). Monitor the reaction closely to avoid this.

-

Safety - Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

-

Safety - Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and exposed to air. Always handle it in an inert atmosphere or as a slurry in a solvent. Quench used catalyst with water before disposal.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of highly substituted indole derivatives. The protocol described, centered on catalytic hydrogenation, provides a reliable and efficient pathway to access Benzyl 7-fluoro-6-methyl-1H-indole-2-carboxylate, a scaffold with significant potential in medicinal chemistry and materials science. By understanding the principles of reductive cyclization and adhering to the detailed protocol, researchers can effectively utilize this reagent to advance their synthetic programs.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:1071974-01-0 | this compound | Chemsrc [chemsrc.com]

- 3. This compound [chemdict.com]

- 4. calpaclab.com [calpaclab.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: In Vitro Profiling of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Introduction: Rationale for the In Vitro Investigation of a Novel Nitroaromatic Compound

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a novel chemical entity whose biological activity profile is largely uncharacterized. Its structure, featuring a nitroaromatic ring, provides a compelling rationale for a foundational in vitro assessment. Nitroaromatic compounds are a well-established class of molecules with diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2] The nitro group can be bioreduced to form reactive intermediates, which may lead to cellular damage, making cytotoxicity and genotoxicity key areas of investigation.[1] Furthermore, the cyanoacetate moiety is present in various biologically active molecules.[3]

This document provides a structured guide for the initial in vitro characterization of this compound, henceforth referred to as "Compound A." The primary objectives are to ascertain its cytotoxic potential, elucidate the primary mechanism of cell death, and investigate its capacity to induce oxidative stress. These foundational assays are critical in the early stages of drug discovery for profiling new chemical entities.[4][5][6]

Part 1: Assessment of Cytotoxicity

The initial step in characterizing Compound A is to determine its effect on cell viability.[7] The MTT assay is a robust, widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[8]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]

Experimental Protocol: MTT Assay

Materials:

-

Compound A (stock solution in DMSO)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-